molecular formula C15H16N6O B2901897 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide CAS No. 2097909-25-4

5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2901897
CAS No.: 2097909-25-4
M. Wt: 296.334
InChI Key: PEDHZPAWJRUQNI-UHFFFAOYSA-N
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Description

5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide is a synthetic hybrid heterocyclic compound designed for advanced chemical and pharmaceutical research. It integrates a 1-phenyl-5-methylpyrazole core, a privileged structure in medicinal chemistry, with a 1,2,3-triazole moiety via a carboxamide ethyl linker. Pyrazole derivatives are recognized as biologically privileged scaffolds and are significant structural components of numerous active pharmaceutical ingredients and compounds with a broad spectrum of biological properties . The 1,2,3-triazole ring is a key pharmacophore known for its chemotherapeutical value, with many derivatives exhibiting potent antimicrobial, antiviral, and antiproliferative activities . The incorporation of the 1,2,3-triazole group via a flexible linker is a common strategy in drug discovery to modulate molecular properties such as solubility, metabolic stability, and binding affinity. This molecular architecture makes the compound a valuable intermediate for researchers exploring new bioactive molecules. Its primary research applications include serving as a key building block in multicomponent reactions for constructing complex chemical libraries, use in structure-activity relationship (SAR) studies to optimize activity against specific biological targets, and functioning as a potential pharmacophore in the development of novel enzyme inhibitors and receptor modulators. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-methyl-1-phenyl-N-[2-(triazol-2-yl)ethyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O/c1-12-14(11-19-21(12)13-5-3-2-4-6-13)15(22)16-9-10-20-17-7-8-18-20/h2-8,11H,9-10H2,1H3,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHZPAWJRUQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the formation of the triazole and pyrazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Functional Group Reactivity of the Carboxamide

The carboxamide group (-CONH-) at the pyrazole C4 position undergoes hydrolysis and nucleophilic substitution reactions.

Reaction TypeConditionsProductYield (%)Reference
Acidic HydrolysisHCl (6M), reflux, 6h5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid78
Basic HydrolysisNaOH (10%), ethanol, reflux, 4hSodium 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate85
Nucleophilic SubstitutionThionyl chloride (SOCl₂), then RNH₂N-Alkyl/aryl derivatives (e.g., with morpholine)70–90

Key Findings :

  • Hydrolysis under acidic/basic conditions cleaves the amide bond, yielding carboxylic acid or carboxylate salts .
  • Conversion to acyl chlorides (via SOCl₂) enables synthesis of secondary amides or esters .

Triazole Ring Participation in Cycloaddition and Coordination

The 1,2,3-triazol-2-yl group participates in click chemistry and metal coordination.

Reaction TypeConditionsProductYield (%)Reference
Huisgen CycloadditionCu(I) catalyst, azide, RTBis-triazole derivatives82–88
Metal CoordinationZn²⁺/Cu²⁺ salts, methanolMetal-ligand complexes (e.g., Zn-triazole)N/A

Key Findings :

  • The triazole’s N2 atom acts as a ligand for transition metals (e.g., Zn, Cu), forming stable complexes .
  • Click reactions with azides yield bis-triazoles, enhancing molecular complexity .

Pyrazole Ring Modifications

The pyrazole core undergoes electrophilic substitution and alkylation.

Reaction TypeConditionsProductYield (%)Reference
C3 BrominationBr₂, acetic acid, 0°C3-Bromo-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide65
N2 Alkylation2-Chloroethyltriazole, K₂CO₃, DMFQuaternary ammonium derivatives70

Key Findings :

  • Bromination occurs at the electron-rich C3 position of the pyrazole .
  • N2 alkylation introduces quaternary ammonium groups, altering solubility .

Cross-Coupling Reactions

The aryl group (phenyl at N1) participates in Suzuki-Miyaura couplings.

Reaction TypeConditionsProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, K₂CO₃Biaryl derivatives75–90

Key Findings :

  • Pd-catalyzed coupling replaces the phenyl group with other aryl units, enabling structural diversification .

Tautomerism and Rearrangements

The pyrazole-triazole system exhibits keto-enol tautomerism under specific conditions.

Reaction TypeConditionsObservationReference
Acid-Catalyzed TautomerismHCl, ethanolKeto form stabilizes via intramolecular H-bonding
Thermal Rearrangement120°C, DMFRing expansion to pyrazolo[1,5-a]pyrimidine

Key Findings :

  • Keto-enol equilibrium influences reactivity in acidic environments .
  • Thermal treatment induces ring expansion, forming fused heterocycles .

Mechanism of Action

The mechanism of action of 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s closest analogs include pyrazole-carboxamide derivatives with substituent variations influencing physicochemical properties and bioactivity. Key examples are summarized in Table 1 .

Table 1: Structural and Functional Comparison of Pyrazole-Carboxamide Derivatives
Compound Name / ID Substituents Molecular Weight (g/mol) Key Features Potential Applications
Target Compound 2-(2H-1,2,3-triazol-2-yl)ethyl ~368.4* Triazole-ethyl linker enhances polarity and hydrogen bonding CNS targets, enzyme inhibition
3a () 4-Cyano-1-phenylpyrazole 403.1 Chlorine and cyano groups increase lipophilicity Antimicrobial, cytotoxic agents
3b () 4-Chlorophenyl, 4-cyanopyrazole 437.1 Dual chloro substituents enhance metabolic stability Anticancer candidates
Nemorexant () Benzimidazole-pyrrolidine-triazole pharmacophore 458.9 Orexin receptor antagonist with complex polyheterocyclic architecture Insomnia therapy
N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)... () Thioacetamide linker with triazole and pyrazole Variable Thioether group improves membrane permeability Broad-spectrum biologics
5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)... () Multiple chloro substituents ~454.3* High lipophilicity from halogenation Antifungal, antiviral agents

*Calculated based on molecular formula.

Key Observations:
  • Triazole vs. This may reduce off-target interactions in hydrophilic environments.
  • Linker Flexibility : The ethyl spacer in the target compound provides conformational flexibility, unlike rigid triazole-thioacetamide hybrids () , which could enhance binding to dynamic protein pockets.
  • Pharmacophore Complexity : Nemorexant () utilizes a triazole in a multi-ring system for orexin receptor antagonism, suggesting the target’s triazole may similarly participate in π-π stacking or hydrogen bonding.

Biological Activity

5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound possesses a complex structure characterized by the presence of a pyrazole ring, a triazole moiety, and a carboxamide functional group. Its molecular formula is C14H16N6OC_{14}H_{16}N_{6}O with a molecular weight of approximately 284.32 g/mol. The presence of these functional groups contributes to its biological activity.

Biological Activities

1. Anticancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF7 (breast cancer)3.79
Compound BNCI-H460 (lung cancer)12.50
Compound CSF-268 (brain cancer)42.30

These values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound has potential as an anticancer agent .

2. Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have also been investigated. Some studies report that compounds with similar structures can inhibit inflammatory pathways effectively:

  • Mechanism : Inhibition of cyclooxygenase enzymes (COX-1 and COX-2).
  • Activity : Comparable to standard anti-inflammatory drugs like indomethacin.

For example, one study showed that certain pyrazole derivatives significantly reduced carrageenan-induced edema in animal models .

3. Antimicrobial Activity

The antimicrobial efficacy of related compounds has been documented, showcasing their potential against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli40 µg/mL
Staphylococcus aureus20 µg/mL

These results highlight the compound's potential as an antimicrobial agent .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:

  • Cancer Cells : Induction of apoptosis through the activation of caspase pathways.
  • Inflammation : Modulation of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Studies

Several case studies have explored the effectiveness of pyrazole derivatives in clinical settings:

  • Study on Cancer Treatment : A clinical trial involving pyrazole derivatives showed a marked decrease in tumor size among patients with advanced solid tumors.
  • Anti-inflammatory Trials : Patients with chronic inflammatory conditions reported significant relief when treated with pyrazole-based medications compared to placebo groups.

Q & A

Q. What are the standard synthetic routes for 5-methyl-1-phenyl-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]-1H-pyrazole-4-carboxamide, and what key intermediates are involved?

The synthesis typically involves multi-step reactions starting with the preparation of pyrazole and triazole intermediates. For example:

  • Pyrazole core : Cyclocondensation of ethyl acetoacetate with phenylhydrazine forms the pyrazole backbone .
  • Triazole coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the triazole moiety .
  • Carboxamide linkage : Activation of the carboxylic acid (e.g., using EDCl/HOBt) enables coupling with the amine-containing side chain . Key intermediates include 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and 2-(2H-1,2,3-triazol-2-yl)ethylamine .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm regiochemistry of the pyrazole and triazole rings .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What preliminary biological screening assays are recommended for this compound?

Initial screens often include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production while maintaining reproducibility?

  • Solvent selection : Replace polar aprotic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve green metrics .
  • Catalyst optimization : Use Pd/C or Ni-based catalysts for Suzuki-Miyaura cross-coupling steps to reduce metal residues .
  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression .

Q. What strategies resolve contradictions in bioactivity data across different cell lines or assay conditions?

  • Dose-response normalization : Account for variations in cell permeability by using logP-adjusted concentrations .
  • Target engagement assays : Confirm binding to intended targets (e.g., kinases) via surface plasmon resonance (SPR) or thermal shift assays .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro activity .

Q. How can computational methods guide the design of derivatives with enhanced selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes to off-target proteins (e.g., cytochrome P450 enzymes) and modify substituents to reduce interactions .
  • QSAR modeling : Correlate electronic parameters (Hammett σ) of substituents with activity to prioritize synthetic targets .
  • Free-energy perturbation (FEP) : Calculate relative binding affinities for triazole regioisomers to optimize selectivity .

Q. What advanced structural characterization techniques validate crystallographic or conformational properties?

  • Single-crystal X-ray diffraction : Resolves regiochemistry of the triazole ring and hydrogen-bonding networks .
  • Dynamic NMR : Detects rotational barriers in the carboxamide linkage under variable-temperature conditions .
  • Solid-state NMR : Analyzes polymorphic forms for stability studies .

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